(4-Chlorofuran-2-yl)methanamine
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Overview
Description
(4-Chlorofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6ClNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 4-position and an amine group at the methylene position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by amination. One common method is the reaction of 4-chlorofuran with formaldehyde and ammonia under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(4-Chlorofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorofuran-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.
(4-Chlorofuran-2-yl)acetic acid: Contains a carboxyl group instead of an amine group.
(4-Chlorofuran-2-yl)ethylamine: Similar but with an ethyl group attached to the amine.
Uniqueness
(4-Chlorofuran-2-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6ClNO |
---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
(4-chlorofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H6ClNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 |
InChI Key |
BRMQXHBGKGGEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Cl)CN |
Origin of Product |
United States |
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